2,3-Dimethylphenyl hexanoate
Description
2,3-Dimethylphenyl hexanoate is an ester compound formed by the esterification of hexanoic acid with 2,3-dimethylphenol. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 228.3 g/mol. The dimethylphenyl group likely enhances its stability and solubility in hydrophobic matrices, making it suitable for sustained aroma release in food or cosmetic products.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) hexanoate |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-10-14(15)16-13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
PDJXWTRRUVGUIG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC(=C1C)C |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 2,3-dimethylphenyl hexanoate with structurally related esters:
Key Observations :
- Volatility: Ethyl hexanoate’s smaller ethyl group contributes to higher volatility, making it prominent in short-term aroma release (e.g., in 1-day-old yeast cultures ). In contrast, this compound’s aromatic substituent likely reduces volatility, favoring prolonged flavor retention.
- Flavor Profile: Ethyl hexanoate is a key contributor to fruity and cheesy aromas , while this compound may impart more complex, woody, or spicy notes due to its aromatic backbone.
- Thermal Stability : The dimethylphenyl group may enhance thermal stability compared to ethyl or furfuryl esters, expanding its use in baked goods or processed foods.
Research Findings on Analogous Esters
- Ethyl Hexanoate: Dominates in Luzhoulaojiao liquor (2,221 mg/L) and Swiss cheese, correlating with ethyl methyl sulfide for flavor complexity . Declines significantly in 15-day-old yeast cultures, highlighting its sensitivity to microbial metabolism .
- Butyl Caprylate: Used in surface coatings due to its hydrophobic octanoate chain; less common in flavor applications compared to hexanoate esters .
- Furfuryl Hexanoate: Identified as a marker compound in Chinese liquors, with a furan ring contributing caramel-like notes .
Performance in Fermentation and Aging
- Ethyl hexanoate and 2-phenylethanol are classified as “intermediary” aroma compounds, influencing 5–25% of food products .
- In wine fermentation, ethyl hexanoate’s production is influenced by unsaturated fatty acids, whereas bulkier esters like this compound may require tailored microbial pathways for synthesis .
Q & A
Q. What are the recommended synthetic routes for 2,3-dimethylphenyl hexanoate, and how can reaction efficiency be optimized?
The synthesis of aromatic esters like this compound typically involves Fischer esterification (acid-catalyzed reaction between 2,3-dimethylphenol and hexanoic acid) or acyl chloride coupling (reacting hexanoyl chloride with 2,3-dimethylphenol in the presence of a base). To optimize efficiency, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., excess acid catalyst or acyl chloride). Purification can be achieved using column chromatography or recrystallization, depending on the product’s solubility .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Gas Chromatography-Mass Spectrometry (GC/MS): For determining molecular weight and fragmentation patterns (e.g., hexanoate ester cleavage and aromatic ring stability) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the ester linkage and substitution pattern on the aromatic ring (e.g., distinguishing 2,3-dimethylphenyl from other isomers) .
- Elemental Analysis: Validate empirical formula consistency (e.g., C₁₄H₂₀O₂) .
Q. How can researchers mitigate hydrolysis or degradation during storage of this compound?
Store the compound in anhydrous conditions (desiccators with silica gel) at low temperatures (4°C) to reduce ester hydrolysis. Use amber glass vials to minimize photodegradation. Stability studies under varying pH and temperature conditions can identify optimal storage protocols .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how do steric effects influence crystal packing?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can elucidate molecular geometry and intermolecular interactions. The 2,3-dimethyl substituents on the phenyl ring introduce steric hindrance, likely leading to non-planar crystal packing dominated by van der Waals forces rather than hydrogen bonding. Compare with analogs like N-(2,3-dimethylphenyl)-4-methyl-benzamide, where dihedral angles between aromatic rings exceed 85° .
Q. How do substituents on the phenyl ring impact the compound’s spectroscopic properties and reactivity in biological systems?
- Spectroscopy: Methyl groups at the 2- and 3-positions deshield adjacent protons in ¹H NMR (δ ~6.7–7.2 ppm for aromatic protons). IR spectroscopy can identify ester C=O stretches (~1740 cm⁻¹) and confirm absence of hydroxyl groups from unreacted phenol .
- Biological Reactivity: The electron-donating methyl groups may enhance lipid solubility, influencing cell membrane permeability. Enzymatic hydrolysis rates (e.g., via esterases) can be studied using HPLC to track metabolite formation .
Q. What computational approaches can predict the interaction of this compound with biological targets, such as enzymes or receptors?
Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics simulations can model binding affinities to proteins. Compare with structurally related compounds like mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid), which interacts with cyclooxygenase enzymes via hydrophobic and π-π interactions .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis or anomalous spectroscopic results?
- Byproduct Analysis: Use high-resolution mass spectrometry (HRMS) to identify impurities (e.g., incomplete esterification yielding 2,3-dimethylphenol or hexanoic acid) .
- Spectroscopic Discrepancies: Re-examine sample preparation (e.g., solvent purity, concentration) and consider dynamic effects in NMR (e.g., rotameric equilibria of the ester group) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Fischer Esterification | Acyl Chloride Method |
|---|---|---|
| Catalyst | H₂SO₄ (5 mol%) | Pyridine (base) |
| Reaction Time | 12–24 h | 1–2 h |
| Yield Optimization | Excess hexanoic acid | Dry solvent (e.g., anhydrous DCM) |
| Purification | Column chromatography | Recrystallization |
Q. Table 2: Comparative Spectroscopic Data for Related Esters
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O, cm⁻¹) |
|---|---|---|---|
| This compound (predicted) | 6.7–7.2 (aromatic), 2.3 (CH₃), 0.9 (CH₃ hexanoate) | 170 (ester C=O), 20–35 (aliphatic chain) | ~1740 |
| Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate | 8.1–8.5 (nitrophenyl), 2.6 (acetyl CH₃) | 205 (ketone C=O), 170 (ester C=O) | 1735, 1710 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
